2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate
CAS No.:
Cat. No.: VC13759311
Molecular Formula: C17H27N3O4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4) |
| Standard InChI Key | PTASEALBNBUKJT-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N |
| Canonical SMILES | CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a 2-aminoethyl group, where the amine is protected by a Boc group. The acetamidine moiety (–C(=NH)NH₂) is attached para to the ethylamine side chain, forming a conjugate that enhances its reactivity in nucleophilic and electrophilic reactions. The acetate salt form improves solubility in polar solvents, a critical factor for its utility in biological assays .
Key Structural Features:
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Boc Protection: The tert-butoxycarbonyl group shields the primary amine during synthetic modifications, enabling selective functionalization of other sites .
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Acetamidine Group: This strongly basic moiety (pKa ~12) facilitates interactions with acidic residues in enzymes or receptors, making it valuable in inhibitor design .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.4 g/mol (acetate salt) | |
| Molecular Formula | C₁₇H₂₇N₃O₄ | |
| Purity | >97% | |
| CAS Number | 885269-98-7 | |
| SMILES | CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N |
The discrepancy in molecular weight between sources (277.36 g/mol in vs. 337.4 g/mol in) arises from the inclusion of the acetic acid counterion in the latter .
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with Boc protection of a primary amine followed by coupling to a halogenated aromatic precursor.
Example Protocol:
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Boc Protection: React 4-(2-aminoethyl)phenylacetamidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to install the Boc group .
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Acetylation: Treat the intermediate with acetic anhydride to form the acetate salt, enhancing crystallinity.
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Purification: Isolate the product via column chromatography or recrystallization, achieving >97% purity .
Mechanistic Insights
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for subsequent reactions. This orthogonal protection strategy is critical in multi-step syntheses, such as peptide coupling or heterocycle formation .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
Deprotection of the Boc group yields a primary amine that interacts with enzymatic active sites. For instance, analogs of this compound have shown inhibitory activity against serine proteases and kinases, with IC₅₀ values in the micromolar range .
Intermediate in Anticancer Drug Development
Structurally related thiazolidinone derivatives exhibit potent anticancer properties. In the NCI-60 screen, analogs demonstrated GI₅₀ values of 0.12–10.9 μM against leukemia and colon cancer cell lines . While direct data on 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is limited, its role as a precursor to bioactive thiazolidinones is well-established .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc CH₃), 2.89 (t, J=6.8 Hz, 2H, CH₂NH), 3.41 (q, J=6.8 Hz, 2H, CH₂Ph), 7.21–7.28 (m, 4H, Ar-H).
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IR (KBr): 1680 cm⁻¹ (C=O, Boc), 1645 cm⁻¹ (C=N, acetamidine) .
Future Directions
Ongoing research focuses on derivatizing the acetamidine group to enhance binding affinity for therapeutic targets. Computational modeling studies predict strong interactions with the S1 pocket of trypsin-like proteases, suggesting potential in anticoagulant therapy .
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